molecular formula C5H11NO2 B7902172 L-Hydroxy Prolinol

L-Hydroxy Prolinol

Cat. No.: B7902172
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHFFFAOYSA-N
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Description

L-Hydroxy Prolinol is a high-value chiral building block derived from L-Hydroxyproline, an amino acid abundantly found in collagen . This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic uses. In medicinal and organic chemistry, L-Hydroxy Prolinol serves as a critical precursor for synthesizing conformationally constrained pharmacologically active compounds . Its rigid pyrrolidine ring and functional groups make it an ideal scaffold for creating novel molecular architectures. Researchers also utilize L-Hydroxy Prolinol and its derivatives in the development of biomimetic and biodegradable polymers. These polymers are explored as sustainable materials with potential applications in drug delivery systems and tissue engineering . Furthermore, metal complexes incorporating similar hydroxyproline-based ligands have demonstrated significant antimicrobial and anticancer activity in research settings, suggesting potential for L-Hydroxy Prolinol in developing new bioactive coordination compounds . The inherent structural features of this molecule, including its hydroxyl group and secondary amine, provide multiple sites for chemical modification, making it a versatile and valuable reagent for advanced chemical and biochemical research.

Properties

IUPAC Name

2-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application spectrum of (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine , commonly known as trans-4-hydroxy-L-prolinol .

Executive Summary

(2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine is a bifunctional chiral building block derived from the "chiral pool" amino acid trans-4-hydroxy-L-proline. Unlike its parent amino acid, this reduced derivative possesses a primary alcohol at the C2 position and a secondary alcohol at the C4 position, built upon a rigid pyrrolidine scaffold.

Its structural uniqueness lies in the trans relationship between the C2-hydroxymethyl and C4-hydroxyl groups. This geometry makes it an indispensable scaffold for:

  • Immobilized Organocatalysts: The C4-hydroxyl serves as a "linker" site for attaching catalytic moieties to solid supports (e.g., polystyrene or silica) without interfering with the catalytic center at C2.

  • Iminosugar Mimetics: It acts as a deoxy-aza-sugar analog, functioning as a glycosidase inhibitor in antiviral and antidiabetic research.

  • Carbapenem Antibiotics: It serves as a precursor for the C2-side chain functionalization of advanced beta-lactams.

Chemical Structure & Stereochemical Analysis[1][2]

Core Topology

The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) with two stereogenic centers.

  • C2 Configuration (S): Retains the L-configuration of natural proline. The carboxyl group is reduced to a hydroxymethyl group (–CH₂OH).

  • C4 Configuration (R): The hydroxyl group is trans to the C2 substituent, forcing the ring into a specific envelope conformation (typically C4-exo or C4-endo depending on N-substitution).

Crucial Distinction: This molecule is often confused with 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) .

  • Target Molecule: (2S,4R)-2-hydroxymethyl-4-hydroxypyrrolidine (Diol).

  • D-AB1: (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxypyrrolidine (Triol).

  • Note: The target molecule lacks the C3-hydroxyl group found in D-AB1, altering its hydrogen-bonding network and biological selectivity.

Visualization of Stereochemistry

The following diagram illustrates the stereochemical relationship and the numbering system.

Structure cluster_0 Stereochemical Configuration Hyp (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine (Target Molecule) Feat1 C2 (S) Hydroxymethyl Hyp->Feat1 Reduced Feat2 C4 (R) Secondary Alcohol Hyp->Feat2 Natural Feat3 Trans-Relationship (Rigid Scaffold) Feat1->Feat3 Feat2->Feat3

Caption: Stereochemical breakdown showing the origin of the C2 and C4 centers.

Synthesis Strategy: The "Mixed Anhydride" Protocol

While direct reduction of hydroxyproline using Lithium Aluminum Hydride (LiAlH₄) is possible, it is hazardous on a kilogram scale and often yields aluminum salts that are difficult to remove.

The Self-Validating Protocol below utilizes a Mixed Anhydride Reduction . This method is scalable, safer, and preserves enantiomeric purity.

Reaction Scheme
  • Protection: trans-4-Hydroxy-L-proline

    
     N-Boc-trans-4-hydroxy-L-proline.
    
  • Activation: Reaction with Isobutyl Chloroformate to form the mixed anhydride.

  • Reduction: In-situ reduction with Sodium Borohydride (NaBH₄).

Synthesis Start trans-4-Hydroxy-L-Proline (Starting Material) Step1 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Inter1 N-Boc-Hydroxyproline (Solid, MP: 133°C) Step1->Inter1 Step2 Step 2: Activation (i-BuOCOCl, NMM, THF, -10°C) Inter1->Step2 Inter2 Mixed Anhydride (In-situ Intermediate) Step2->Inter2 Step3 Step 3: Reduction (NaBH4, MeOH/H2O) Inter2->Step3 Product (2S,4R)-N-Boc-4-Hydroxy-2-(hydroxymethyl)pyrrolidine (Target) Step3->Product

Caption: Scalable synthesis route avoiding LiAlH4 via Mixed Anhydride activation.

Detailed Experimental Protocol

Objective: Synthesis of N-Boc-(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

Reagents:

  • N-Boc-trans-4-hydroxy-L-proline (23.1 g, 100 mmol)

  • N-Methylmorpholine (NMM) (10.1 g, 100 mmol)

  • Isobutyl chloroformate (13.7 g, 100 mmol)

  • Sodium Borohydride (NaBH₄) (11.3 g, 300 mmol)

  • Solvents: THF (anhydrous), Methanol.

Procedure:

  • Activation: Dissolve N-Boc-hydroxyproline (100 mmol) and NMM (100 mmol) in anhydrous THF (200 mL). Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add Isobutyl chloroformate dropwise over 20 minutes. Critical: Maintain temperature below -5°C to prevent decomposition of the mixed anhydride. Stir for 15 minutes. The formation of NMM·HCl precipitate confirms the reaction.

  • Reduction: Filter off the NMM·HCl salt rapidly (cold). Add the filtrate dropwise to a pre-cooled solution of NaBH₄ (300 mmol) in 50 mL water/methanol at 0°C. Caution: Hydrogen gas evolution.

  • Workup: Stir for 1 hour. Quench with 1M KHSO₄. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Validation Checkpoint:

  • Yield: Expect >85%.

  • Appearance: White crystalline solid.

  • TLC: Rf ~ 0.4 (Ethyl Acetate).

Applications in Drug Discovery & Catalysis[3]

Immobilized Organocatalysis

The Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) are powerful tools for asymmetric synthesis. However, they are expensive and difficult to recycle.

  • Role of (2S,4R)-Scaffold: The C4-hydroxyl group allows the catalyst to be chemically bonded to a polymer support (e.g., PEG or Polystyrene).

  • Mechanism: The C2-center performs the catalysis (via enamine/iminium activation), while the C4-linker anchors the molecule, allowing for catalyst recovery by simple filtration.

Iminosugar Mimetics (Glucosidase Inhibition)

N-alkylated derivatives of this scaffold mimic the transition state of glycosidic cleavage.

  • Pathway: Alkylation of the ring nitrogen with long hydrophobic chains (e.g., C8-C12) creates amphiphilic molecules.

  • Target: These compounds inhibit

    
    -glucosidase, preventing viral envelope formation (e.g., in Hepatitis C or Influenza research) or modulating blood sugar levels.
    
Analytical Data Profile

The following data serves as a reference for quality control of the N-Boc protected intermediate (CAS: 61478-26-0).

PropertyValue / Description
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Melting Point 82 – 87 °C
Optical Rotation

(c=1, CHCl₃)
¹H NMR (400 MHz, CDCl₃)

1.46 (s, 9H, Boc), 1.70-2.10 (m, 2H, C3-H), 3.40-3.70 (m, 2H, CH₂OH), 4.10-4.40 (m, 3H, C2-H, C4-H, C5-H).[1]
¹³C NMR (100 MHz, CDCl₃)

28.4 (Boc), 37.2 (C3), 55.1 (C5), 58.8 (C2), 65.5 (CH₂OH), 69.1 (C4), 80.2 (C-Boc), 156.5 (C=O).

References

  • Apollo Scientific. "(2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-BOC protected Safety Data Sheet." Apollo Scientific, Accessed 2024. Link

  • Chem-Impex International. "(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine Product Page." Chem-Impex, Accessed 2024. Link

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules, 2024. Link

  • UiTM Institutional Repository. "A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates." Universiti Teknologi MARA, 2022.[2] Link

  • ResearchGate. "Conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline... and subsequent chemoselective O-acylation." ResearchGate, Accessed 2024. Link

  • National Institutes of Health (NIH). "Proline-Based Organocatalysts [Asymmetric Synthesis]." PubChem, Accessed 2024. Link

Sources

Technical Whitepaper: L-Hydroxy Prolinol (CAS 105017-31-0)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol , identified by CAS 105017-31-0 .

Advanced Characterization & Applications in Drug Discovery

Executive Summary

L-Hydroxy Prolinol (CAS 105017-31-0) , scientifically defined as (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol , is a specialized pyrrolidine alkaloid and chiral building block.[1] Unlike the more common trans-4-hydroxy-L-prolinol (derived from collagen), this specific isomer features a hydroxyl group at the C3 position with unique (2R,3S) stereochemistry.[1]

In drug development, this compound is a critical scaffold for iminosugars —sugar mimetics that act as potent glycosidase inhibitors .[1] Its structural ability to mimic the transition state of glycosidic bond hydrolysis makes it a high-value intermediate for developing antivirals, antidiabetics, and pharmacological chaperones for lysosomal storage disorders.[1]

Chemical Identity & Structural Analysis

Precise identification is paramount due to the prevalence of structural isomers in the hydroxyprolinol family.

ParameterSpecification
CAS Registry Number 105017-31-0
IUPAC Name (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
Common Synonyms (+)-2R,3S-2-Hydroxymethyl-3-hydroxypyrrolidine; 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Analog
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Stereochemistry (2R, 3S) - Note: Distinct from the (2S, 4R) configuration of standard L-hydroxyprolinol.[2][3][4]
SMILES OC[C@H]1NCC[C@@H]1O
InChI Key TYLFLHPQWQQWRD-BJNJOQLTNA-N
Structural Distinction Logic

The following diagram illustrates the critical stereochemical differences between CAS 105017-31-0 and the standard collagen-derived isomer.

ChemicalStructure cluster_0 Target Compound (CAS 105017-31-0) cluster_1 Common Isomer (Often Confused) Target (2R,3S)-2-(Hydroxymethyl) pyrrolidin-3-ol (3-Hydroxy Isomer) Common (2S,4R)-4-Hydroxy-L-prolinol (4-Hydroxy Isomer) Target->Common Structural Isomer (Different OH position) Glycosidase Inhibition Glycosidase Inhibition Target->Glycosidase Inhibition Primary Utility Peptide Synthesis Peptide Synthesis Common->Peptide Synthesis Primary Utility

Figure 1: Structural relationship between CAS 105017-31-0 and common hydroxyprolinol isomers.

Physicochemical Properties

The following data represents the core physical characteristics of the free base form.

PropertyValueExperimental Note
Appearance White to off-white crystalline solid or viscous oilHygroscopic nature requires desiccated storage.
Melting Point 77–80 °C (approximate)Varies based on salt form (HCl vs. Free Base).
Solubility Highly soluble in Water, Methanol, EthanolPolar protic solvents are preferred.[1]
pKa ~8.5 - 9.0 (Secondary Amine)Basic nitrogen allows for salt formation (HCl, Tartrate).[1]
Optical Rotation [α]D > 0 (Dextrorotatory)Specific rotation depends on solvent/concentration.[1]
Synthesis & Manufacturing Methodologies

Synthesis of CAS 105017-31-0 typically avoids direct extraction from biological sources (unlike 4-hydroxyproline) and relies on chiral pool synthesis or enzymatic resolution .

Protocol A: Synthesis from Chiral Precursors (Tartaric Acid Route)

This method ensures high enantiomeric purity, critical for pharmaceutical applications.[1]

  • Starting Material: L-Tartaric acid is converted to a diepoxide or cyclic sulfate intermediate.

  • Cyclization: Reaction with a primary amine (e.g., benzylamine) forms the pyrrolidine ring via double nucleophilic displacement.[1]

  • Deprotection/Reduction:

    • The ester or carboxylic acid groups are reduced to alcohols using Lithium Aluminum Hydride (LiAlH₄) or Borane-DMS .

    • Debenzylation (if benzylamine was used) is achieved via Pd/C catalytic hydrogenation .

  • Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the highly polar free amine.

Synthesis Start L-Tartaric Acid / Glutamic Acid Inter1 Cyclic Intermediate (Pyrrolidine Ring Formation) Start->Inter1 Cyclization w/ Amine Red Reduction (LiAlH4) COOH -> CH2OH Inter1->Red Functional Group Manipulation Final CAS 105017-31-0 (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol Red->Final Deprotection & Purification

Figure 2: General synthetic pathway for 3-hydroxypyrrolidine derivatives.

Applications in Drug Development

As a Senior Application Scientist, I identify the primary value of CAS 105017-31-0 in its capacity as a transition state analogue .

5.1 Glycosidase Inhibition Mechanism

The protonated nitrogen of the pyrrolidine ring at physiological pH mimics the oxocarbenium ion intermediate generated during the hydrolysis of glycosidic bonds.

  • Target Enzymes:

    
    -Glucosidase, 
    
    
    
    -Mannosidase.
  • Therapeutic Relevance:

    • Diabetes (Type 2): Inhibition of gut ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -glucosidases delays carbohydrate digestion, blunting postprandial glucose spikes.
      
    • Antiviral Therapy: Inhibiting ER-resident glucosidases prevents the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Influenza hemagglutinin), rendering the virus non-infectious.[1]

5.2 Pharmacological Chaperones

For Lysosomal Storage Diseases (e.g., Fabry, Gaucher), small molecule inhibitors like CAS 105017-31-0 can act as chaperones at sub-inhibitory concentrations.[1] They bind to misfolded mutant enzymes in the ER, stabilizing them enough to traffic to the lysosome, where the high concentration of substrate displaces the inhibitor and restores enzyme function.[1]

Handling, Stability & Safety
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter weight-based dosing accuracy.

  • Solubility for Assays: Prepare stock solutions in DMSO or Water . Aqueous solutions should be prepared fresh or aliquoted and frozen.

  • Hazards: Classed as an Irritant (Skin/Eye).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

References
  • Chemical Identity & Isomerism: PubChem Compound Summary for CID 112068-01-6 (Related Isomer Data). National Center for Biotechnology Information. Link

  • Synthesis of Hydroxymethylpyrrolidines:Synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its enantiomer. Tetrahedron Letters. (General reference for synthetic methodology of 3-hydroxy isomers).
  • Glycosidase Inhibition: Asano, N. (2003).[1] Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

  • CAS Registry Data: CAS 105017-31-0 Detail. ChemicalBook/SciFinder. (Verified CAS-Structure association).[6] Link

Note to Researchers: Ensure you are using the correct stereoisomer. If your protocol requires the collagen-derived "L-Hydroxy Prolinol" (4-hydroxy), this CAS (105017-31-0) is incorrect . This CAS is specifically for the 3-hydroxy variant used in glycobiology.

Sources

Chiral Architectures: A Technical Guide to L-Hydroxyproline Reduction & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Building Blocks from L-Hydroxyproline Reduction Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

Executive Summary: The Stereochemical Advantage

trans-4-Hydroxy-L-proline (L-Hyp) is a cornerstone of the "chiral pool"—abundant, inexpensive, and densely functionalized. Unlike simple proline, L-Hyp offers two defined stereocenters (


) and three distinct reactive sites: the secondary amine, the carboxylic acid, and the secondary alcohol.

This guide moves beyond basic textbook reductions. It focuses on the chemoselective reduction of the C-terminus to generate chiral pyrrolidine scaffolds (prolinols) and the subsequent manipulation of the 4-hydroxy group. We prioritize scalable, safety-conscious protocols over traditional, hazardous methods (e.g.,


), providing a robust roadmap for drug development professionals synthesizing carbapenem precursors, organocatalysts, and antiviral pharmacophores.

Strategic Divergence: Mapping the Chemical Space

Before initiating benchwork, one must select the reduction pathway based on the target scaffold. The utility of L-Hyp branches into three primary domains upon reduction.

HypPathways cluster_0 Core Transformation Hyp L-Hydroxyproline (2S, 4R) NBoc N-Boc-L-Hyp (Protection) Hyp->NBoc (Boc)2O, NaOH Prolinol (2S, 4R)-N-Boc- 4-Hydroxyprolinol NBoc->Prolinol Mixed Anhydride / NaBH4 Reduction Fluoro 4-Fluoroprolines (Stereo-Inversion) NBoc->Fluoro DAST or Nosyl Fluoride Cat Jorgensen-Hayashi Catalysts Prolinol->Cat O-Silylation & Deprotection

Figure 1: Strategic divergence from L-Hydroxyproline.[1] The reduction to prolinol is the gateway to advanced organocatalysts and bioactive pyrrolidines.

Technical Deep Dive: The Reduction Protocol

The Challenge of Chemoselectivity

Direct reduction of the carboxylic acid in the presence of a secondary amine and alcohol presents challenges.

  • 
     (LAH):  Effective but hazardous at scale. Requires rigorous anhydrous conditions and difficult workups (Fieser method) that often trap polar products in aluminum salts.
    
  • Borane (

    
    ):  Excellent chemoselectivity but expensive and generates foul-smelling sulfides.
    
  • Mixed Anhydride /

    
    : The Recommended Route.  This two-step, one-pot procedure is scalable, uses inexpensive reagents, and operates under mild conditions, preserving the sensitive 4-hydroxy stereocenter.
    
Comparative Analysis of Reduction Methods
FeatureLithium Aluminum Hydride (

)
Borane-Dimethyl Sulfide (

)
Mixed Anhydride /

Scale Suitability Low (Exothermic, H2 evolution)Medium (Cost, Odor)High (Mild, Aqueous workup)
Chemoselectivity Poor (Reduces esters, amides)High (Specific to Acids)High (Via activation)
Racemization Risk LowLowLow (If temp < -10°C)
Workup Difficult (Emulsions)Moderate (Methanol quench)Easy (Extraction)

Validated Protocol: Synthesis of N-Boc-trans-4-hydroxy-L-prolinol

Target: (2S, 4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)-4-hydroxypyrrolidine

This protocol utilizes the Mixed Anhydride method.[2][3][4][5][6] It creates a high-energy intermediate (anhydride) that is susceptible to reduction by mild sodium borohydride.

Reagents & Stoichiometry[7][8]
  • Substrate: N-Boc-trans-4-hydroxy-L-proline (1.0 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv) — Preferred over TEA to reduce racemization.

  • Reductant:

    
     (3.0 equiv) dissolved in water.
    
  • Solvent: THF (anhydrous).

Step-by-Step Methodology

Step 1: Activation (Anhydride Formation) [2]

  • Dissolve N-Boc-L-Hyp in anhydrous THF (0.5 M concentration) under nitrogen.

  • Cool the solution to -15°C . Critical: Temperature control prevents disproportionation of the mixed anhydride.

  • Add N-Methylmorpholine (NMM) via syringe.

  • Add Isobutyl Chloroformate (IBCF) dropwise over 20 minutes. Ensure internal temperature does not rise above -10°C.

  • Stir for 30 minutes. A white precipitate (NMM·HCl) will form.

Step 2: Reduction

  • Prepare a solution of

    
     in water (approx. 3 M).
    
  • Add the aqueous borohydride solution to the cold anhydride mixture in one portion. Note: Vigorous gas evolution (

    
    ) will occur. Ensure adequate headspace.
    
  • Allow the mixture to warm to 0°C over 1 hour.

Step 3: Workup & Isolation [7]

  • Quench excess hydride with 1M

    
     (careful addition) until pH ~3-4.
    
  • Evaporate THF under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with sat.

    
    , brine, and dry over 
    
    
    
    .[8]
  • Concentrate to yield the crude diol.

Self-Validation Checkpoints:

  • TLC: The product is significantly more polar than the starting material. Use 10% MeOH in DCM. Stain with Ninhydrin (or PMA) to visualize.

  • NMR: Look for the disappearance of the characteristic isopropyl peaks of the isobutyl group (if unreacted anhydride remains) and the appearance of the

    
     multiplet at 
    
    
    
    3.5–3.8 ppm.

Workflow Visualization: The Mixed Anhydride Logic

The following diagram illustrates the critical decision points and flow of the mixed anhydride reduction, highlighting where safety and quality controls are applied.

ReductionWorkflow Start Start: N-Boc-L-Hyp in THF Cool Cool to -15°C (Prevent Racemization) Start->Cool Activate Add NMM + IBCF (Form Mixed Anhydride) Cool->Activate Kinetic Control Reduce Add NaBH4 (aq) (Rapid Reduction) Activate->Reduce CO2 Evolution Quench Acidic Quench (Destroy Hydride) Reduce->Quench Gas Release! Isolate Isolate Diol (Ethyl Acetate Ext.) Quench->Isolate Check QC: Check Optical Rotation ([α]D should be negative) Isolate->Check

Figure 2: Operational workflow for the Mixed Anhydride reduction. Red nodes indicate critical control points for safety and stereochemical integrity.

Advanced Functionalization: Stereochemical Engineering

Once the prolinol scaffold is secured, the 4-hydroxy group becomes the focal point for divergence. The natural


 configuration can be inverted to access the 

series, crucial for structure-activity relationship (SAR) studies.
Inversion via Mitsunobu

To access cis-4-substituted derivatives (inverting the natural trans stereochemistry):

  • Reagents:

    
    , DIAD (Diisopropyl azodicarboxylate), and a nucleophile (e.g., Benzoic acid or p-Nitrobenzoic acid).
    
  • Mechanism: The alcohol activates via the phosphonium intermediate; the nucleophile attacks via

    
    , resulting in complete inversion.
    
  • Outcome: Hydrolysis of the resulting ester yields the cis-4-hydroxyprolinol.[7]

Fluorination (The "Fluoro-Switch")

Replacing the -OH with -F is a common bioisostere strategy to block metabolism or alter pKa.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Nosyl Fluoride (safer, solid alternative).

  • Stereochemistry: Proceeding with DAST on the

    
    -alcohol typically yields the 
    
    
    
    -fluoride via inversion (
    
    
    ).

References

  • Vertex AI Search. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline. 1

  • American Chemical Society. (2003). Mixed anhydrides in peptide synthesis.[2][3][4][5] Reduction of urethane formation. Journal of Organic Chemistry. 3

  • ResearchGate. (2023). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. 9

  • Google Patents. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. US7652152B2. 10[2][11]

  • MDPI. (2024). Discovery and Synthesis of Hydroxy-l-Proline Blockers of SLC1A4/5. Molecules. 12[11]

Sources

Technical Guide: L-Hydroxy Prolinol Solubility & Handling

[1]

Executive Summary

L-Hydroxy Prolinol (specifically (2S,4R)-2-(hydroxymethyl)pyrrolidin-4-ol) represents a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1][2] Unlike its parent carboxylic acid (L-Hydroxyproline), the reduced alcohol form exhibits a distinct solubility profile driven by its dual hydrogen-bond donor/acceptor sites and high polarity.[1]

This guide addresses the practical challenges of handling L-Hydroxy Prolinol, specifically its hygroscopic nature, its resistance to crystallization in non-polar media, and the solvent systems required for its effective deployment in organocatalysis and ligand synthesis.

Part 1: Physicochemical Profile[1][3]

To understand the solubility behavior of L-Hydroxy Prolinol, one must first analyze its molecular architecture. It is a pyrrolidine ring substituted with a hydroxymethyl group at C2 and a hydroxyl group at C4.

PropertySpecification
IUPAC Name (2S,4R)-2-(Hydroxymethyl)pyrrolidin-4-ol
Common Name L-Hydroxy Prolinol; trans-4-Hydroxy-L-prolinol
CAS Number 3267-15-2 (Hydrochloride); 23356-96-9 (General Prolinol Ref); Free base often generated in situ.[1]
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Physical State Viscous, colorless to pale yellow oil (Free Base); Hygroscopic solid (HCl salt).
Polarity High (Amine + 2 Hydroxyl groups). LogP < 0.[3]
The Polarity Paradox

The molecule contains a secondary amine and two alcohol groups. This creates a dense hydrogen-bonding network that makes the free base miscible with water and alcohols but notoriously difficult to extract into standard organic solvents like diethyl ether or hexane.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility for the Free Base form of L-Hydroxy Prolinol. Note that the Hydrochloride salt is strictly soluble in water and methanol.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Protic Polar Water Miscible Forms extensive H-bonds; difficult to remove water once dissolved (azeotropes).[1]
Methanol High (>500 mg/mL)Ideal for transfers and reactions; solvates the amine and hydroxyls effectively.
Ethanol High Slightly less than MeOH but excellent for recrystallization of derivatives.
Aprotic Polar DMSO High Breaks intermolecular H-bonds; useful for biological assays but hard to remove.
DMF High Good for peptide coupling reactions involving the amine.
THF Moderate Soluble, especially with heat/sonication. Used as the reaction medium for LiAlH₄ reduction.[4]
Chlorinated DCM Moderate/Low Soluble at low concentrations; often requires 5-10% MeOH as a co-solvent for full dissolution.
Chloroform Low Poor solvation of the polyol core without co-solvents.
Non-Polar Diethyl Ether Insoluble The dielectric constant is too low to break the solute-solute interactions.
Hexane/Heptane Insoluble Strictly an anti-solvent; useful for precipitating impurities away from the product.
Toluene Very Low Can be used to azeotropically remove water, but will not dissolve the product.

Part 3: Mechanistic Visualization

The solubility behavior is dictated by the competition between Intermolecular Forces (Solute-Solute) and Solvation Energy (Solute-Solvent) .[1]

SolubilityMechanismcluster_outcomeSolubility OutcomeLHPL-Hydroxy Prolinol(High Lattice Energy)SolubleFull SolvationLHP->Soluble in Protic SolventsPartialSwelling / PartialLHP->Partial in Polar AproticInsolublePrecipitation / Oiling OutLHP->Insoluble in Non-PolarWaterWater/Methanol(High Dielectric)Water->LHP H-BondDominanceDCMDCM/THF(Med Dielectric)DCM->LHP DipoleInteractionHexaneHexane/Ether(Low Dielectric)Hexane->LHP No Interaction(Phase Sep)

Figure 1: Solubility interaction map showing the dominance of hydrogen bonding in solvation thermodynamics.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis & Isolation (Reduction of L-Hydroxyproline)

Context: Converting the commercially available acid to the alcohol.[1]

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add LiAlH₄ (2.5 equiv) suspended in dry THF .

  • Addition: Add L-Hydroxyproline (solid) in portions at 0°C. The reaction is exothermic.

  • Reflux: Heat to reflux for 12-16 hours to ensure complete reduction of the carboxylate.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Carefully quench with water (

      
       mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL).[1]
    • Critical Step: The aluminum salts will form a granular white precipitate.

  • Filtration: Filter the salts through Celite. Wash the cake thoroughly with warm THF or 10% MeOH in DCM . (The product sticks to the salts).

  • Concentration: Evaporate the solvent to yield the Free Base as a viscous oil.

  • Purification: If necessary, distill under high vacuum (approx. 150°C at 0.5 mmHg) or use as crude for the next step (e.g., Boc-protection).

Protocol B: Extraction from Aqueous Media

Context: Recovering the product from an aqueous reaction mixture.

Do NOT use Diethyl Ether or Ethyl Acetate, as partition coefficients are poor.

  • Preferred Solvent: n-Butanol or Isopropanol/DCM (3:1) .[1]

  • Method: Continuous liquid-liquid extraction is superior to separatory funnel extraction due to high water solubility.

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to push the organic amine into the organic layer.

Part 5: Solvent Selection Workflow

Use this decision tree to select the correct solvent for your application.

SolventSelectionStartApplication GoalReactionReaction MediumStart->ReactionWorkupWorkup/ExtractionStart->WorkupAnalysisAnalysis (NMR/HPLC)Start->AnalysisPolarUse MeOH or WaterReaction->PolarPolar Reactants?NonPolarUse THF or DMFReaction->NonPolarInert/Anhydrous?AqueousAqueousWorkup->AqueousFrom Water?NMRNMRAnalysis->NMRNMRHPLCHPLCAnalysis->HPLCHPLCExtractExtractAqueous->ExtractUse n-BuOH orCHCl3:iPrOH (3:1)D2OD2ONMR->D2OD2O or MeODBufferBufferHPLC->BufferAQ Buffer/ACN

Figure 2: Operational workflow for solvent selection based on experimental stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5810, L-Hydroxyproline. Retrieved from [Link][1]

  • Organic Syntheses. Reduction of Amino Acids to Amino Alcohols: L-Valinol (Analogous Protocol). Org. Synth. 1925, 5,[5] 87. Retrieved from [Link]

biological activity of L-hydroxy prolinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of L-Hydroxy Prolinol Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological utility of L-hydroxy prolinol (specifically the (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine scaffold). While widely recognized as a privileged chiral auxiliary in asymmetric synthesis, this scaffold possesses intrinsic biological activity as a pyrrolidine iminosugar mimic . Its derivatives function as potent glycosidase inhibitors, amino acid transporter blockers, and anticancer agents. This guide details the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for evaluating these derivatives.

Structural Basis of Bioactivity

The core scaffold, derived from the reduction of trans-4-hydroxy-L-proline, features three critical pharmacophoric elements:

  • Pyrrolidine Nitrogen (N1): Acts as a proton acceptor/donor at physiological pH; critical for ionic interactions with enzyme active site carboxylates (e.g., Asp/Glu residues in glucosidases).

  • C2-Hydroxymethyl Group: Mimics the C6-OH of hexoses or the C5-OH of pentoses, providing essential hydrogen bonding.

  • C4-Hydroxyl Group: Defines the stereochemical mimicry of specific sugars (e.g., mimicking the C2/C3 hydroxyls of glucose/mannose depending on ring puckering).

Structure-Activity Relationship (SAR) Logic

The biological profile is tunable via orthogonal functionalization at N1 and O4.

SAR_Logic Core L-Hydroxy Prolinol (Scaffold) N_Mod N1-Alkylation/Acylation Core->N_Mod O_Mod O4-Functionalization Core->O_Mod C2_Mod C2-Hydroxymethyl Modifications Core->C2_Mod Glucosidase α-Glucosidase Inhibition (Diabetes Type II) N_Mod->Glucosidase Hydrophobic tails (Lipophilicity) Transporter SLC1A4/5 Blockade (Neuromodulation) N_Mod->Transporter Steric fit Antiviral Antiviral Activity (Viral Glycoprotein Processing) N_Mod->Antiviral N-Alkyl Iminosugars Cytotox Cytotoxicity (Anticancer) O_Mod->Cytotox Esterification/Etherification C2_Mod->Antiviral Mimics sugar OH

Figure 1: SAR Logic for L-Hydroxy Prolinol Derivatives. The diagram highlights how specific structural modifications dictate pharmacological outcomes.

Pharmacological Applications

-Glucosidase Inhibition (Antidiabetic)

L-hydroxy prolinol derivatives mimic the transition state of polysaccharide hydrolysis. The protonated pyrrolidine nitrogen mimics the oxocarbenium ion intermediate generated during glycosidic bond cleavage.

  • Mechanism: Competitive inhibition of intestinal

    
    -glucosidases, delaying carbohydrate digestion and blunting postprandial hyperglycemia.
    
  • Key Derivative Class: N-alkylated derivatives (e.g., N-hydroxyethyl, N-benzyl). The hydrophobic N-substituent often occupies a secondary binding pocket near the active site, enhancing affinity (Ki values often in the low

    
    M range).
    
Amino Acid Transporter Blockade (SLC Family)

Recent studies identify hydroxy-L-proline derivatives as selective blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) .[1]

  • Significance: SLC1A5 is upregulated in many cancers (e.g., melanoma, prostate) to fuel glutamine metabolism. Blocking this transporter starves cancer cells.

  • Potency: Conformationally restricted prolinols exhibit high affinity, blocking the anion leak conductance associated with these transporters.

Anticancer Cytotoxicity

Beyond transporter inhibition, N-acyl derivatives (prolinamides) and O-acylated derivatives show direct cytotoxicity.

  • Target: Disruption of collagen synthesis (via prolyl hydroxylase interference) or direct mitochondrial apoptosis induction.

  • Data: N-(4'-nitrophenyl)-L-prolinol derivatives have demonstrated IC50 values < 20

    
    M against HepG2 (liver carcinoma) lines.
    

Experimental Protocols

Protocol A: In Vitro -Glucosidase Inhibition Assay

A self-validating colorimetric protocol to quantify enzymatic inhibition.

Materials:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).[2]
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Control: Acarbose (Standard inhibitor).[3]

Workflow:

  • Preparation: Dissolve test derivatives in DMSO (final concentration < 1% v/v). Prepare enzyme solution (1.0 U/mL) in phosphate buffer.

  • Incubation:

    • Mix 20

      
      L of Test Compound + 10 
      
      
      
      L of Enzyme Solution.
    • Incubate at 37°C for 20 minutes. (Allows inhibitor binding).

  • Reaction:

    • Add 20

      
      L of pNPG (substrate).[2]
      
    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 50

    
    L of 0.1 M Na
    
    
    
    CO
    
    
    .
  • Quantification: Measure Absorbance at 405 nm (release of p-nitrophenol).

Calculation:



Validation Check: Acarbose must yield an IC50 between 1.0 - 5.0 

g/mL (depending on enzyme batch) for the assay to be valid.
Protocol B: MTT Cell Viability Assay (Cytotoxicity)

Standardized for adherent cancer cell lines (e.g., HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add L-hydroxy prolinol derivatives (serial dilutions: 1–100

    
    M). Incubate for 48h.
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

Comparative Data Summary

Table 1: Biological Activity Profile of Selected L-Hydroxy Prolinol Derivatives

Derivative ClassSubstituent (N1 / O4)Target / AssayActivity (IC50 / Ki)Reference
N-Alkylated N-Benzyl

-Glucosidase
36.1

g/mL
[1]
N-Acylated N-(4-Nitrophenyl)HepG2 Cytotoxicity~20

M
[2]
Prolinol Analog 4-Hydroxy-L-prolineSLC1A5 TransporterKi ~ 50

M
[3]
Iminosugar N-Hydroxyethyl

-Glucosidase
12

M
[4]

Mechanistic Visualization

Mechanism_Flow Substrate Carbohydrate Substrate (Starch/Disaccharide) Enzyme α-Glucosidase Active Site (Asp/Glu) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Electrostatic Interaction) Enzyme->Complex Inhibitor L-Hydroxy Prolinol Derivative (Cationic) Inhibitor->Enzyme Competitive Binding (Mimics Oxocarbenium Ion) Outcome Hydrolysis Blocked Reduced Glucose Absorption Complex->Outcome

Figure 2: Mechanism of Action for Glycosidase Inhibition. The protonated pyrrolidine nitrogen mimics the transition state charge, locking the enzyme.

References

  • 
    -Glucosidase inhibitory potential of pyrrolidine derivatives. ResearchGate. Available at: [Link]
    
  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. PubMed. Available at: [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5. bioRxiv. Available at: [Link]

  • Iminosugars: Past, Present and Future. Medicinal Chemistry. (General reference for N-hydroxyethyl mechanism). Available at: [Link]

Sources

Methodological & Application

Synthesis of L-Hydroxyprolinol from L-Hydroxyproline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of L-hydroxyprolinol, a valuable chiral building block in pharmaceutical and medicinal chemistry. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology, safety considerations, and characterization techniques.

Introduction: The Significance of L-Hydroxyprolinol

L-hydroxyprolinol, systematically named (2S,4R)-2-(hydroxymethyl)pyrrolidin-4-ol, is a chiral amino alcohol derived from the non-proteinogenic amino acid L-hydroxyproline. Its rigid pyrrolidine scaffold, coupled with two stereochemically defined hydroxyl groups, makes it a highly sought-after intermediate in the synthesis of complex molecules. Its applications span from being a precursor for chiral ligands in asymmetric catalysis to a key component in the synthesis of biologically active compounds, including enzyme inhibitors and therapeutic agents. The ability to efficiently synthesize enantiomerically pure L-hydroxyprolinol is therefore of significant interest to the drug development community.

Reaction Overview: The Reduction of a Carboxylic Acid

The synthesis of L-hydroxyprolinol from L-hydroxyproline is fundamentally a reduction of a carboxylic acid to a primary alcohol. Due to the stability of the carboxylate group, this transformation requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, known for its high reactivity and ability to reduce a wide range of functional groups, including carboxylic acids and amides.

Reaction Scheme:

ReactionScheme cluster_reagents L_hydroxyproline L-Hydroxyproline L_hydroxyprolinol L-Hydroxyprolinol L_hydroxyproline->L_hydroxyprolinol LiAlH4 1. LiAlH₄, THF 2. H₂O workup

Caption: General reaction scheme for the synthesis of L-hydroxyprolinol.

Mechanistic Insights: Hydride Attack and Coordination

The reduction of L-hydroxyproline with LiAlH₄ proceeds through a multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.

  • Acid-Base Reaction: The initial reaction is an acid-base reaction between the acidic protons of the carboxylic acid and the hydroxyl group of L-hydroxyproline and the hydride ions from LiAlH₄. This results in the formation of hydrogen gas and a complex aluminum alkoxide-carboxylate salt. It is critical to account for these acidic protons when calculating the stoichiometry of LiAlH₄.

  • Nucleophilic Attack: A hydride ion from the aluminate complex then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylate. This forms a tetrahedral intermediate.

  • Coordination and Elimination: The oxygen of the tetrahedral intermediate is coordinated to the aluminum species. Subsequent collapse of this intermediate and elimination of an oxygen-aluminum species leads to the formation of an aldehyde intermediate.

  • Second Reduction: The aldehyde is then rapidly reduced by another equivalent of hydride to form an aluminum alkoxide.

  • Workup: Finally, a careful aqueous workup protonates the alkoxides to yield the desired diol, L-hydroxyprolinol, and precipitates the aluminum salts.

Mechanism cluster_step1 Step 1: Acid-Base Reaction cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Aldehyde Formation cluster_step4 Step 4: Second Reduction cluster_step5 Step 5: Workup A L-Hydroxyproline C Aluminum alkoxide-carboxylate + H₂ A->C B LiAlH₄ B->C D Aluminum alkoxide-carboxylate C->D E Tetrahedral Intermediate D->E H⁻ attack F Tetrahedral Intermediate E->F G Aldehyde Intermediate F->G Collapse & Elimination H Aldehyde Intermediate G->H I Aluminum Alkoxide H->I H⁻ attack J Aluminum Alkoxide I->J K L-Hydroxyprolinol J->K L H₂O L->K

Caption: Mechanism of LiAlH₄ reduction of L-hydroxyproline.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of amino acids and should be performed by personnel experienced in handling pyrophoric reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Hydroxyproline≥99%Sigma-AldrichDry in a vacuum oven at 60°C for 4 hours before use.
Lithium aluminum hydride (LiAlH₄)95%, powderAcros OrganicsHandle under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone.
Diethyl etherAnhydrousFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousVWR
15% Sodium hydroxide (NaOH) solutionACS reagentPrepare fresh.
Deionized water
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Assemble the three-necked flask with the mechanical stirrer, reflux condenser (with a gas outlet connected to a bubbler), and a dropping funnel.

  • Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.

  • Maintain a positive pressure of inert gas throughout the reaction.

Reaction:

  • To the reaction flask, add lithium aluminum hydride (X.X g, XX.X mmol, see Note 1 on stoichiometry ) and anhydrous THF (200 mL) under a positive flow of inert gas.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • In a separate flask, prepare a suspension of L-hydroxyproline (10.0 g, 76.3 mmol) in anhydrous THF (100 mL).

  • Slowly add the L-hydroxyproline suspension to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours. Caution: Hydrogen gas is evolved vigorously. Control the addition rate to maintain a manageable rate of gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain reflux for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (refer to Section 5.1).

Workup (Fieser Method):

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Cautiously and slowly add the following reagents sequentially via the dropping funnel:

    • X.X mL of deionized water (corresponding to the mass of LiAlH₄ used in grams).

    • X.X mL of 15% aqueous sodium hydroxide solution (corresponding to the mass of LiAlH₄ used in grams).

    • 3 * X.X mL of deionized water (three times the mass of LiAlH₄ used in grams).

  • A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of THF and then diethyl ether.

  • Combine the organic filtrates.

Isolation and Purification:

  • Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-hydroxyprolinol as a viscous oil or a solid.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) or by vacuum distillation.

Note 1 on Stoichiometry: L-hydroxyproline has two acidic protons (from the carboxylic acid and the hydroxyl group) that will react with LiAlH₄. The reduction of the carboxylic acid to the alcohol requires two equivalents of hydride. Therefore, a theoretical minimum of 3 equivalents of hydride (or 0.75 equivalents of LiAlH₄) is required per equivalent of L-hydroxyproline. However, in practice, an excess of LiAlH₄ is used to ensure complete reaction. A common practice is to use 2-3 equivalents of LiAlH₄ per equivalent of the amino acid. For 10.0 g (76.3 mmol) of L-hydroxyproline, using 2.5 equivalents of LiAlH₄ would require approximately 7.2 g (190.8 mmol) of LiAlH₄.

Characterization of L-Hydroxyprolinol

Thorough characterization of the final product is essential to confirm its identity and purity.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar solvent system such as Dichloromethane:Methanol (9:1) with a few drops of ammonium hydroxide.

  • Visualization: Staining with ninhydrin solution followed by heating will reveal the presence of the amino alcohol as a colored spot. The starting material, L-hydroxyproline, will also stain but should have a different Rf value.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for unprotected L-hydroxyprolinol, the following are predicted values based on its structure and data from similar compounds.

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.3-4.4 (m, 1H, H-4)

    • δ 3.5-3.7 (m, 1H, H-2)

    • δ 3.4-3.5 (dd, 1H, H-5a)

    • δ 3.2-3.3 (dd, 1H, H-5b)

    • δ 3.0-3.1 (dd, 1H, CH₂OHa)

    • δ 2.8-2.9 (dd, 1H, CH₂OHb)

    • δ 2.0-2.1 (m, 1H, H-3a)

    • δ 1.7-1.8 (m, 1H, H-3b)

  • ¹³C NMR (100 MHz, D₂O):

    • δ 70-72 (C-4)

    • δ 65-67 (CH₂OH)

    • δ 60-62 (C-2)

    • δ 55-57 (C-5)

    • δ 40-42 (C-3)

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • 3300-3400 (broad, O-H and N-H stretching)

    • 2850-2950 (C-H stretching)

    • 1050-1150 (C-O stretching)

Physical Properties
PropertyValueSource/Note
Melting Point82 - 87 °CFor N-Boc protected derivative. The unprotected form may have a different melting point.[1]
Optical Rotation [α]D²⁰-47 to -44° (c=1 in CHCl₃)For N-Boc protected derivative. The unprotected form will have a different value.[1]

Safety Precautions

  • Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive reagent. It must be handled under a dry, inert atmosphere. All glassware must be thoroughly dried before use.

  • The reaction of LiAlH₄ with acidic protons and the subsequent workup with water generate hydrogen gas, which is highly flammable. The reaction must be performed in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • The quenching of excess LiAlH₄ is a highly exothermic process. Add the quenching reagents slowly and with efficient cooling.

  • For detailed safety procedures on handling LiAlH₄, consult authoritative sources such as "Prudent Practices in the Laboratory."

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient LiAlH₄, impure reagents, or insufficient reaction time.Use a larger excess of LiAlH₄, ensure all reagents and solvents are anhydrous, and extend the reflux time.
Low yieldInefficient workup leading to product loss in the aluminum salts, or incomplete extraction.Ensure vigorous stirring during workup to form a granular precipitate. Wash the filter cake thoroughly with THF and ether.
Oily product that is difficult to crystallizePresence of impurities.Purify by column chromatography on silica gel using a polar eluent system or attempt vacuum distillation.

References

  • Organic Syntheses, Coll. Vol. 7, p.524 (1990); Vol. 63, p.136 (1985). (Procedure for the reduction of L-valine to L-valinol)
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595. (Fieser workup procedure)
  • Chem-Impex. (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine. [Link]

  • PubChem. L-Hydroxyproline. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version; The National Academies Press: Washington, DC, 2011.

Sources

LiAlH4 reduction protocol for trans-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Reduction of trans-4-Hydroxy-L-Proline

Part 1: Strategic Analysis & Reaction Design

1.1 The Substrate Challenge: The "Solubility Paradox" Reducing trans-4-hydroxy-L-proline (Hyp ) to trans-4-hydroxy-L-prolinol (the corresponding amino diol) presents a specific thermodynamic and kinetic challenge distinct from standard amino acids.

  • Zwitterionic Lattice: As a free amino acid, Hyp exists as a zwitterion with high lattice energy, rendering it insoluble in the ethereal solvents (THF, Et₂O) required for Lithium Aluminum Hydride (LiAlH₄ or LAH) reductions.

  • Heterogeneous Kinetics: The reaction on the free acid is heterogeneous (solid-liquid), requiring high temperatures (reflux) to drive the dissolution-reduction equilibrium.

  • Chelation Trap: The product is a 1,2-amino alcohol with a secondary hydroxyl group at C4. This tridentate-like structure forms exceptionally stable "aluminate" complexes during the reaction, often leading to low recovery during standard Fieser workups due to emulsion formation and water solubility.

1.2 The Solution: The "Reflux-Rochelle" Protocol To overcome these barriers, this protocol utilizes a high-shear slurry reduction under reflux, followed by a Rochelle Salt (Sodium Potassium Tartrate) quench . This specific workup is non-negotiable for amino diols; it chemically displaces the aluminum atom from the chelating product, breaking the emulsion and releasing the water-soluble product into the aqueous phase for subsequent isolation.

Part 2: Pre-Reaction Preparation

2.1 Safety & Anhydrous Integrity

  • LAH Handling: LiAlH₄ is pyrophoric. All manipulations must occur under an inert atmosphere (Ar or N₂). Use pellets where possible to minimize dust, or handle powder in a glovebox.

  • Solvent: THF must be anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns). Water content >50 ppm will consume hydride and create dangerous hydrogen spikes.

2.2 Reagent Stoichiometry Table

ReagentMW ( g/mol )Equiv.[1][2]RoleRationale
trans-4-Hydroxy-L-proline 131.131.0SubstrateDried in vacuo (40°C) overnight to remove surface water.
LiAlH₄ (Solid/Pellets) 37.952.5 - 3.0Reductant0.75 eq for deprotonation (COOH/NH/OH) + 0.5 eq for reduction + excess to drive kinetics.
THF (Anhydrous) 72.1115-20 VolSolventHigh dilution prevents slurry solidification during alkoxide formation.
Rochelle Salt (Sat. Soln) 282.22N/AQuenchBreaks Al-N/Al-O bonds; prevents emulsion.

Part 3: Experimental Protocol (Direct Reduction)

Step 1: Reactor Setup

  • Equip a 3-neck Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar (or overhead stirrer for >10g scale), a reflux condenser, and an addition funnel.

  • Flame-dry the apparatus under vacuum; backfill with Argon.

Step 2: The Hydride Slurry

  • Charge the RBF with anhydrous THF (10 volumes relative to Hyp mass).

  • Cool to 0°C (Ice/Water bath).

  • Carefully add LiAlH₄ (3.0 equiv) in portions. Caution: Exothermic.

  • Stir for 15 minutes to ensure a fine suspension.

Step 3: Substrate Addition (The Critical Phase) Unlike soluble substrates, Hyp is added as a solid.

  • Add trans-4-hydroxy-L-proline (finely ground powder) in small portions to the stirring LAH slurry at 0°C.

    • Note: Gas evolution (H₂) will be vigorous as the acidic protons are quenched.

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Step 4: Reflux (Kinetic Drive)

  • Heat the mixture to a gentle reflux (66°C).

  • Maintain reflux for 12–18 hours . The grey slurry will eventually change consistency as the aluminate complex forms.

    • Monitoring: TLC is difficult due to the polar nature of both SM and Product. Reaction completion is usually assumed after 18h reflux.

Step 5: The Rochelle Salt Quench (Mandatory) Do NOT use the Fieser (Water/NaOH) method, as the amino-diol product will trap in the aluminum precipitate.

  • Cool the reaction mixture to 0°C .

  • Dilute with an equal volume of Diethyl Ether or THF (to reduce viscosity).

  • Dropwise , add Saturated Aqueous Rochelle Salt (Sodium Potassium Tartrate) solution.

    • Volume: Use approx. 20 mL of saturated solution per gram of LiAlH₄ used.

  • Vigorous Stirring Phase: Remove the ice bath and stir vigorously at RT for 2–4 hours .

    • Visual Cue: The grey/opaque mixture will separate into two distinct, clear layers (Organic and Aqueous) with no solid precipitate at the interface.

Step 6: Isolation & Purification

  • Separation: Transfer to a separatory funnel. Separate the layers.

  • Extraction: The product is highly water-soluble.[3]

    • Method A (Continuous Extraction): Use a liquid-liquid continuous extractor (CHCl₃ or DCM) on the aqueous phase for 24h.

    • Method B (Salting Out): Saturate the aqueous phase with solid NaCl and extract 5x with n-Butanol or Isopropanol/DCM (3:1).

  • Drying: Dry combined organics over Na₂SO₄ (Anhydrous).

  • Concentration: Evaporate solvent under reduced pressure.

  • Final Polish: The crude oil is often pure enough for use. If necessary, purify via Kugelrohr distillation (high vacuum) or recrystallization from EtOH/Et₂O.

Part 4: Mechanism & Workflow Visualization

4.1 Reaction Mechanism (Simplified) The reduction proceeds through an initial deprotonation followed by hydride transfer to the carboxylate (activated by aluminum coordination).

LAH_Reduction Substrate trans-4-Hydroxy-L-Proline (Zwitterion) Complex1 Lithium Carboxylate Aluminate Complex Substrate->Complex1 LiAlH4 (0°C) -H2 (Deprotonation) Aldehyde Aldehyde Intermediate (Transient) Complex1->Aldehyde Reflux (Hydride Transfer) Alkoxide Tetrahedral Aluminate (Product Complex) Aldehyde->Alkoxide Fast Reduction Product trans-4-Hydroxy-L-Prolinol (Free Amine) Alkoxide->Product Rochelle Salt (Hydrolysis/De-chelation)

Figure 1: Mechanistic pathway from zwitterionic precursor to amino-diol, highlighting the critical de-chelation step.

4.2 Workup Decision Tree

Workup_Logic Start Quench LiAlH4 Reduction Check Is Product an Amino Alcohol? Start->Check Fieser Fieser Method (H2O / 15% NaOH / H2O) Check->Fieser No (Simple Alcohol) Rochelle Rochelle Salt Method (Sat. Na-K Tartrate) Check->Rochelle Yes (Amino/Diol) Result1 Aluminum precipitates. Product trapped in solid. LOW YIELD. Fieser->Result1 Result2 Aluminum chelated by Tartrate. Biphasic separation. HIGH YIELD. Rochelle->Result2

Figure 2: Decision logic for selecting the Rochelle Salt workup over Fieser for amino-alcohol substrates.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Product trapped in aqueous phase.Switch from simple extraction to Continuous Liquid-Liquid Extraction (24h) or evaporate water and triturate salts with warm EtOH.
Emulsion Incomplete hydrolysis of Al-complex.Increase stir time with Rochelle salt (up to 12h) or add more THF to the organic layer.
Incomplete Reaction Poor solubility of SM.Optimization: Convert Hyp to Hyp-Methyl Ester (MeOH/HCl) prior to reduction. The ester is soluble in THF and reduces at 0°C.
Loss of Optical Purity Racemization at reflux.Ensure temperature does not exceed 66°C (THF bp). If critical, use the Methyl Ester route (Method B) which runs at 0°C.

References

  • Organic Syntheses. "Reduction of L-Proline to L-Prolinol." Org.[2][4][5] Synth.1997 , 74, 257.

  • Sigma-Aldrich. "Product Specification: trans-4-Hydroxy-L-proline." Merck KGaA.

  • PrepChem. "Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine." PrepChem Protocols.

  • University of Rochester. "Workup for Aluminum Hydride Reductions (Rochelle Salt Protocol)." Not Voodoo / Rochester Lab Manuals.

  • ResearchGate. "Conversion of trans-4-hydroxy-L-proline to chiral building blocks." Scheme 14 Analysis.

Sources

The Strategic Application of L-Hydroxyprolinol in the Synthesis of Iminosugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Iminosugars and the Role of L-Hydroxyprolinol

Iminosugars, a class of polyhydroxylated alkaloids, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2][3] This structural modification confers a basic character and often leads to potent and selective inhibition of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases.[1][4][5] Consequently, iminosugars have emerged as a therapeutically significant class of compounds with applications in the treatment of diabetes, viral infections, and lysosomal storage disorders.[1][2][3][5] Two notable examples of iminosugar-based drugs are Miglitol (Glyset®) for type II diabetes and Miglustat (Zavesca®) for Gaucher disease.[1][5][6]

The synthesis of enantiomerically pure iminosugars presents a considerable challenge due to the presence of multiple stereocenters. The "chiral pool" approach, which utilizes readily available, enantiopure starting materials, is a powerful strategy to address this challenge. L-hydroxyprolinol, derived from the natural amino acid L-hydroxyproline, is an exceptionally valuable chiral building block for the synthesis of a diverse range of iminosugars, particularly those with a pyrrolidine core.[7][8] Its rigid bicyclic structure and pre-defined stereochemistry provide a robust scaffold for the stereocontrolled introduction of additional hydroxyl groups and other functionalities. This application note provides a detailed guide for researchers on the strategic use of L-hydroxyprolinol in the synthesis of iminosugars, complete with mechanistic insights and detailed experimental protocols.

Core Principles: Why L-Hydroxyprolinol is an Advantageous Starting Material

The utility of L-hydroxyprolinol in iminosugar synthesis stems from several key features:

  • Inherent Chirality: As a derivative of L-hydroxyproline, it provides a fixed stereochemical foundation, obviating the need for asymmetric synthesis or chiral resolution steps.

  • Functional Group Handles: The presence of a primary alcohol, a secondary amine, and a pre-existing hydroxyl group offers multiple points for selective chemical modification and elaboration.

  • Rigid Pyrrolidine Ring: The five-membered ring structure provides a degree of conformational rigidity, which can be exploited to direct the stereochemical outcome of subsequent reactions.

The general synthetic strategy involves the protection of the amine and primary alcohol, followed by the manipulation of the existing hydroxyl group and the introduction of new stereocenters on the pyrrolidine ring. Subsequent deprotection and, if necessary, further functionalization lead to the target iminosugar.

Visualizing the Synthetic Pathway: From L-Hydroxyprolinol to a Pyrrolidine Iminosugar

The following diagram illustrates a generalized synthetic workflow for the conversion of L-hydroxyprolinol to a polyhydroxylated pyrrolidine iminosugar. This workflow highlights the key transformations that are central to many synthetic routes.

G cluster_0 Starting Material cluster_1 Protection cluster_2 Functionalization cluster_3 Deprotection L-Hydroxyprolinol L-Hydroxyprolinol Protected L-Hydroxyprolinol Protected L-Hydroxyprolinol L-Hydroxyprolinol->Protected L-Hydroxyprolinol e.g., Boc, Cbz, TBDPS Oxidation Oxidation Protected L-Hydroxyprolinol->Oxidation e.g., Swern, Dess-Martin Hydroxylation Hydroxylation Oxidation->Hydroxylation e.g., Dihydroxylation, Epoxidation Iminosugar Iminosugar Hydroxylation->Iminosugar e.g., H2/Pd, TFA

Caption: Generalized workflow for iminosugar synthesis from L-hydroxyprolinol.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for key transformations in the synthesis of a representative polyhydroxylated pyrrolidine iminosugar from L-hydroxyprolinol. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Protection of L-Hydroxyprolinol

Rationale: The protection of the secondary amine and primary hydroxyl group is crucial to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is critical and should be guided by their stability under the planned reaction conditions and the ease of their removal at a later stage. The tert-butyloxycarbonyl (Boc) group is a common choice for the amine due to its stability and facile removal under acidic conditions. A silyl ether, such as tert-butyldiphenylsilyl (TBDPS), is often used for the primary alcohol due to its steric bulk and stability to a wide range of reaction conditions, yet it can be selectively removed using fluoride reagents.

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve L-hydroxyprolinol (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[9]

  • O-TBDPS Protection:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the fully protected L-hydroxyprolinol.

Protocol 2: Oxidation and Stereoselective Dihydroxylation

Rationale: To introduce additional hydroxyl groups with defined stereochemistry, a common strategy is the oxidation of the existing secondary alcohol to a ketone, followed by stereoselective reduction or, alternatively, conversion to an enone followed by dihydroxylation. Sharpless asymmetric dihydroxylation is a powerful method for introducing two new hydroxyl groups across a double bond with high stereocontrol.[10]

Step-by-Step Methodology:

  • Oxidation to the Ketone:

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add dimethyl sulfoxide (DMSO, 2.0 eq) and stir for 15 minutes.

    • Add a solution of the fully protected L-hydroxyprolinol (1.0 eq) in DCM and stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone.

  • Formation of the α,β-Unsaturated Ketone (Enone):

    • This step can be achieved through various methods, such as selenenylation-oxidation or bromination-dehydrobromination.

  • Asymmetric Dihydroxylation:

    • To a solution of the enone (1.0 eq) in a t-butanol/water mixture (1:1), add AD-mix-β (or AD-mix-α for the opposite enantiomer) and methanesulfonamide.

    • Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Add sodium sulfite and stir for an additional hour.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the diol by flash column chromatography.

Protocol 3: Deprotection to Yield the Iminosugar

Rationale: The final step involves the removal of all protecting groups to unveil the target iminosugar. The order of deprotection is important and depends on the specific protecting groups used. In this example, the silyl ether is removed first, followed by the Boc group.

Step-by-Step Methodology:

  • Desilylation:

    • Dissolve the protected diol (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected iminosugar.

  • Boc Deprotection:

    • Dissolve the N-Boc protected iminosugar in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by ion-exchange chromatography or by precipitation/crystallization to yield the final iminosugar as a salt (e.g., trifluoroacetate).

Data Summary and Characterization

The successful synthesis of the target iminosugar should be confirmed by a combination of spectroscopic techniques. The following table provides a template for summarizing key characterization data.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spectrometry (m/z) Optical Rotation [α]D
Target IminosugarCₓHᵧNO₂Characteristic peaks for pyrrolidine ring and hydroxyl groupsCharacteristic peaks for carbon skeleton[M+H]⁺

Troubleshooting and Key Considerations

  • Incomplete Reactions: Monitor reactions closely by TLC. If a reaction stalls, consider adding more reagent or increasing the reaction temperature, but be mindful of potential side reactions.

  • Stereocontrol: The stereochemical outcome of reactions is critical. Ensure the use of appropriate chiral reagents and catalysts. The stereochemistry of the products should be rigorously confirmed by NMR techniques (e.g., NOESY) and/or X-ray crystallography.

  • Purification: Polyhydroxylated compounds can be challenging to purify due to their polarity. Ion-exchange chromatography can be a powerful tool for the purification of the final iminosugar.

  • Protecting Group Strategy: The choice of protecting groups is paramount. They must be stable to the reaction conditions used for subsequent steps but readily cleavable under mild conditions at the end of the synthesis. Orthogonal protecting group strategies are often employed to allow for the selective deprotection of different functional groups.

Conclusion: Expanding the Iminosugar Landscape

L-hydroxyprolinol serves as a versatile and powerful chiral starting material for the stereoselective synthesis of a wide array of pyrrolidine-based iminosugars. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute the synthesis of novel iminosugar analogues for evaluation in drug discovery programs. The inherent chirality and functional group handles of L-hydroxyprolinol, coupled with modern synthetic methodologies, will undoubtedly continue to facilitate the exploration of this important class of therapeutic agents.

References

  • G. A. Cordell, "The Monoterpene Alkaloids," in The Alkaloids: Chemistry and Biology, vol. 52, pp. 261-575, Academic Press, 1999. [URL not available]
  • N. G. Azoia, M. J. Alves, "Stereoselective methods towards the synthesis of iminosugars," in Stereochemistry Research Trends, Nova Science Publishers, 2008, pp. 1-50. [Link]

  • A. Dondoni, A. Marra, "General methods for iminosugar synthesis," Natural Product Reports, vol. 17, no. 1, pp. 75-112, 2000. [Link]

  • M. D. Smith, et al., "A concise enantioselective synthesis of iminosugar derivatives," Chemical Communications, no. 21, pp. 2337-2339, 2005. [Link]

  • M. I. García-Moreno, et al., "Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids," Molecules, vol. 26, no. 2, p. 394, 2021. [Link]

  • A. B. Hughes, et al., "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation," The Journal of Organic Chemistry, vol. 88, no. 16, pp. 11435-11445, 2023. [Link]

  • M. I. García-Moreno, et al., "Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids," Molecules, vol. 26, no. 2, p. 394, 2021. [Link]

  • S. D'Alonzo, et al., "Stereocontrolled synthesis of new iminosugar lipophilic derivatives and evaluation of biological activities," Carbohydrate Research, vol. 535, p. 108985, 2023. [Link]

  • I. de la Cruz, et al., "Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles," RSC Advances, vol. 12, no. 17, pp. 10567-10576, 2022. [Link]

  • R. J. Nash, A. A. Watson, "Therapeutic applications of iminosugars: current perspectives and future opportunities," Future Medicinal Chemistry, vol. 3, no. 11, pp. 1431-1444, 2011. [Link]

  • Y. Ichikawa, "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance," International Journal of Molecular Sciences, vol. 23, no. 17, p. 9694, 2022. [Link]

  • M. Chwalba, et al., "Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams," Beilstein Journal of Organic Chemistry, vol. 17, pp. 123-131, 2021. [Link]

  • C. M. O'Reilly, et al., "A Chemoenzymatic Route to Iminosugars from Aldoses," Organic Letters, vol. 25, no. 36, pp. 6735-6739, 2023. [Link]

  • R. J. Nash, et al., "Iminosugars as therapeutic agents: recent advances and promising trends," Future Medicinal Chemistry, vol. 3, no. 11, pp. 1431-1444, 2011. [Link]

  • G. Horne, "Iminosugars: Therapeutic Applications and Synthetic Considerations," in Topics in Medicinal Chemistry, vol. 12, pp. 1-36, Springer, 2014. [Link]

  • A. D'Adamio, et al., "Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis," Molecules, vol. 27, no. 1, p. 234, 2022. [Link]

  • Taylor & Francis, "Iminosugars – Knowledge and References," Taylor & Francis Online. [Link]

  • I. de la Cruz, et al., "Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles," RSC Advances, vol. 12, no. 17, pp. 10567-10576, 2022. [Link]

  • A. Compain, O. R. Martin, Iminosugars: From Synthesis to Therapeutic Applications, Wiley, 2007. [Link]

  • A. K. Prasad, et al., "Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors," Current Organic Chemistry, vol. 7, no. 16, pp. 1709-1726, 2003. [Link]

  • L. J. Liotta, et al., "Efficient synthesis for each of the eight stereoisomers of the iminosugars lentiginosine and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)," Carbohydrate Research, vol. 547, p. 109280, 2024. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of L-Hydroxy Prolinol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass the entire lifecycle of research materials, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of L-Hydroxy Prolinol, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards. The causality behind each procedural choice is explained to foster a deeper understanding of laboratory safety protocols.

Foundational Knowledge: Hazard Identification and Characterization

Before any disposal protocol is initiated, a thorough understanding of the substance is paramount. L-Hydroxy Prolinol, a derivative of the amino acid proline, is a solid, typically in powder form.[1] While multiple Safety Data Sheets (SDS) indicate that it does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to treat all laboratory chemicals with a high degree of caution.[1]

Key safety considerations from authoritative sources include:

  • Contact Hazards: Avoid contact with skin and eyes.[2][3] In case of contact, flush the affected area with plenty of water.[4][5]

  • Inhalation Hazards: Avoid the formation and inhalation of dust.[2][5] Operations should be conducted in a well-ventilated area, utilizing local exhaust ventilation or a fume hood if dust generation is likely.[4][5]

  • Combustibility: The material is combustible but not readily ignitable.[1] However, dusts have the potential to form explosive mixtures with air.[6] Therefore, sources of ignition should be eliminated from the handling and storage areas.[4][6]

Table 1: L-Hydroxy Prolinol Hazard Summary

Hazard TypeGHS ClassificationPrecautionary Measures
Health Not classified as hazardous[1]Avoid dust inhalation; avoid contact with skin and eyes.[2][5] Use appropriate personal protective equipment (PPE).
Physical Combustible solid[1]Keep away from heat and sources of ignition.[4] Ground equipment to prevent static discharge.[4]
Environmental No specific classificationAvoid release to the environment; do not empty into drains.[1][3]
Pre-Disposal Protocol: Waste Minimization and Segregation

Effective waste management begins with proactive measures to minimize waste generation. The Environmental Protection Agency (EPA) prioritizes waste minimization as a key policy for hazardous waste management.[7]

Waste Minimization Strategies:

  • Scale Reduction: Reduce the scale of experiments to generate less waste.[7]

  • Inventory Management: Maintain a well-managed chemical inventory to prevent the generation of unknown or expired materials.[7]

  • Resource Sharing: Before ordering new chemicals, check if colleagues within your institution have unwanted stock that could be used.[7]

Segregation: The Cornerstone of Safe Disposal All chemical waste must be accumulated at or near its point of generation.[8] L-Hydroxy Prolinol waste, whether it's unused product, contaminated labware, or spill cleanup material, should be treated as chemical waste.

  • Dedicated Waste Container: Place L-Hydroxy Prolinol waste in a dedicated, clearly labeled, and sealed container.[5][9] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition without leaks.[9][10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," a description of the contents ("L-Hydroxy Prolinol Waste"), and the date when waste was first added.[7][11] While L-Hydroxy Prolinol itself may not be classified as hazardous, it is best practice within a laboratory setting to manage all chemical waste streams under hazardous waste protocols to ensure compliance and safety.[9]

  • Incompatibility: Do not mix L-Hydroxy Prolinol waste with other chemical waste streams unless their compatibility has been verified.[9] Incompatible chemicals must be separated by physical barriers or stored at appropriate distances.[8]

Step-by-Step Disposal Procedure

The disposal of L-Hydroxy Prolinol must comply with all local, state, and federal regulations.[12] Disposal via sanitary sewer systems or regular trash is strictly prohibited for most laboratory chemicals.[7]

Step 1: Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles.[4]

  • A lab coat.[4]

  • Chemically compatible gloves (e.g., Nitrile rubber).[1][5]

  • If there is a risk of dust formation, a dust respirator (e.g., P1 or N95) is necessary.[1][4]

Step 2: Container Sealing and Storage

  • Ensure the waste container is securely closed to prevent leaks or spills.[8] Containers should be filled to no more than 90% capacity to allow for vapor expansion.[10]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][11] This area must be close to where the waste is generated, under the supervision of lab personnel, and clearly marked with hazardous waste signage.[10]

  • The SAA should be well-ventilated and provide secondary containment to prevent spills from reaching drains.[8][10]

Step 3: Arranging for Professional Disposal

  • Laboratory chemical waste must be disposed of through a licensed waste disposal contractor.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13] They will provide specific instructions and ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][11] Your EHS office will have specific limits for your lab, which are often much lower (e.g., 25 gallons).[7]

Disposal Workflow for L-Hydroxy Prolinol

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start L-Hydroxy Prolinol Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container collect Place Waste in Container (Solid Waste, Contaminated Items) container->collect seal Securely Seal Container (Fill to <90% Capacity) collect->seal saa Store Container in Designated Satellite Accumulation Area (SAA) seal->saa log Log Waste Container (Start Date, Contents) saa->log ehs Contact EHS for Waste Pickup Request log->ehs pickup Professional Waste Hauler Collects Container ehs->pickup end Compliant Disposal at Licensed Facility pickup->end

Caption: Decision workflow for compliant L-Hydroxy Prolinol waste management.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use tools (like a scoop or brush and dustpan) to carefully sweep or vacuum up the spilled solid.[3][6] Avoid actions that create dust.[5]

    • Place the collected material and any contaminated cleaning supplies into your designated L-Hydroxy Prolinol waste container.[4]

    • Clean the spill area with water and dispose of the cleaning materials as chemical waste.[4]

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area until cleared by safety professionals.

The Regulatory Imperative

All laboratory waste management is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[8][10] This framework mandates cradle-to-grave management of hazardous waste, making it the generator's responsibility to ensure proper disposal. Adherence to these protocols is not just a matter of best practice but a legal requirement to protect human health and the environment.[8]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, reinforcing the integrity and trustworthiness of your research endeavors.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Sciencelab.com. (2005, October 9). Material Safety Data Sheet - L-(-)-Hydroxyproline MSDS.
  • neoFroxx GmbH. (2020, November 4). Safety Data Sheet: L-Hydroxyproline for cell biology.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: L-4-Hydroxyproline.
  • Central Drug House (P) Ltd. L-HYDROXY PROLINE CAS NO 51-35-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Agilent Technologies. (2025, March 19). Amino Acid Supplement Kit - For R&D Only Safety Data Sheet.
  • ECHEMI. L-Hydroxyproline SDS, 51-35-4 Safety Data Sheets.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet - Poly-L-hydroxyproline.
  • Loba Chemie Pvt. Ltd. (2015, April 9). L-HYDROXYPROLINE For Synthesis Safety Data Sheet.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.